Methanesulfonamide,N-[4-[(1S)-4-[ethyl(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]-
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Overview
Description
Methanesulfonamide,N-[4-[(1S)-4-[ethyl(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]- is a complex organic compound with the molecular formula C21H37FN2O3S and a molecular weight of 416.593 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide,N-[4-[(1S)-4-[ethyl(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Fluoro-Methylheptyl Side Chain:
Coupling with the Amino Group: The fluoro-methylheptyl chain is then coupled with an amino group through nucleophilic substitution.
Attachment to the Phenyl Ring: The resulting intermediate is then attached to a phenyl ring via a Friedel-Crafts alkylation reaction.
Introduction of the Methanesulfonamide Group: Finally, the methanesulfonamide group is introduced through a sulfonation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide,N-[4-[(1S)-4-[ethyl(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-methylheptyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, sulfinamides, and various substituted derivatives.
Scientific Research Applications
Methanesulfonamide,N-[4-[(1S)-4-[ethyl(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Methanesulfonamide,N-[4-[(1S)-4-[ethyl(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Modulate Receptors: The compound can interact with cell surface receptors, altering signal transduction pathways.
Affect Gene Expression: It can influence the expression of certain genes, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler analog with similar sulfonamide functionality but lacking the complex side chains.
N-(2-methylthio-1-p-toluenesulfonyl)methanesulfonamide: Another sulfonamide derivative with different substituents.
tert-Butyl ((2-(trimethylsilyl)ethyl)sulfonyl)carbamate: A compound with similar sulfonamide and carbamate functionalities.
Uniqueness
Methanesulfonamide,N-[4-[(1S)-4-[ethyl(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]- stands out due to its unique combination of a fluoro-methylheptyl side chain and a methanesulfonamide group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H37FN2O3S |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
N-[4-[4-[ethyl-(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C21H37FN2O3S/c1-5-24(16-8-6-7-15-21(2,3)22)17-9-10-20(25)18-11-13-19(14-12-18)23-28(4,26)27/h11-14,20,23,25H,5-10,15-17H2,1-4H3 |
InChI Key |
RPQUKWBLAHJOPX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCCCC(C)(C)F)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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